4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide
Description
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is a heterocyclic compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.38 g/mol . It has shown promise in the treatment of central nervous system disorders such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-3-5-12-6-4-7-13-14(18)16(21-20-15(12)13)17(22)19-10-11-8-9-11/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZUVXGTPDAWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)C(=C(N=N2)C(=O)NCC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148019 | |
| Record name | Ici 198256 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107346-18-9 | |
| Record name | Ici 198256 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107346189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ici 198256 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Addition and Lactamization
The synthesis begins with the reaction of 2-cyanobenzaldehyde (28) and 2-nitroaniline derivatives (32a-h) in dichloromethane (DCM) or dimethylformamide (DMF). A nucleophilic attack occurs at the aldehyde or nitrile group, forming a red-colored intermediate (33a-h). Subsequent treatment with 5% KOH in methanol induces cyclization, yielding isoindolinone intermediates (34a-h). For example:
Thermal Cyclization to Cinnoline
Heating isoindolinone 31 in basic methanol (5% KOH) at 65°C triggers decomposition into cinnoline derivatives. For 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide, the ester intermediate 38 hydrolyzes to the carboxylic acid 39 upon acidification. Key observations:
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IR Spectroscopy : C=O stretch at 1703 cm⁻¹ confirms lactam formation.
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NMR Data : Singlet at δ 9.26 ppm (NH) and δ 2.26 ppm (CH₃) in 34b .
Table 1: Synthesis of Isoindolinone Intermediates
| Substituent (R) | Solvent | Yield (%) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 4-Methyl | DCM | 70 | δ 9.26 (NH), 2.26 (CH₃) |
| 4-Methoxy | DCM | 81 | δ 9.24 (NH), 3.77 (OCH₃) |
| 4-Chloro | DCM | 79 | δ 9.25 (NH) |
Metal-Catalyzed C–H Activation and Annulation
Ru(II)/Ir(III)-Catalyzed Annulation
A scalable route employs ruthenium or iridium catalysts for C–H bond activation. For instance, [Cp*IrCl₂]₂ and AgSbF₆ in dichloroethane (DCE) facilitate the annulation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (4) with diazo compounds, yielding phthalazino[2,3-a]cinnoline-8,13-dione derivatives. Although this method primarily targets polycyclic systems, modifying the diazo precursor (e.g., using butyl-substituted diazoacetates) could adapt it for synthesizing the target compound.
Key Advantages :
Multi-Step Synthesis via Diazotization and Friedel-Crafts Reactions
Diazotization and Japp-Klingemann Reaction
Starting with 3-chloroaniline , diazotization in HCl/NaNO₂ yields a diazonium salt, which reacts with cyanoacetamide to form 3-chlorophenylhydrazono (cyano)acetamide .
Friedel-Crafts Cyclization
Using anhydrous AlCl₃ in chlorobenzene, the hydrazono intermediate undergoes intramolecular cyclization to form 7-chloro-4-aminocinnoline-3-carboxamide (PD-1) .
Phase Transfer Catalysis (PTC)
PD-1 reacts with cyclopropylmethylamine in dioxane with tetraethylammonium chloride (TEAC) as PTC, yielding the final product.
Table 2: Optimization of PTC Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEAC | Dioxane | 80 | 78 |
| None | DMF | 100 | 45 |
Patent-Based Alkylation Strategies
Alkylation of Cinnoline Core
Patents describe alkylating 4-amino-8-propylcinnoline-3-carboxamide with cyclopropylmethyl bromide in THF using NaH as a base.
Reductive Amination
An alternative approach involves reductive amination of 4-amino-8-butylcinnoline-3-carbaldehyde with cyclopropylmethylamine using NaBH₃CN.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Steps | Yield (%) | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Isoindolinone Cyclization | 3 | 70–89 | High | >95% |
| Metal-Catalyzed Annulation | 2 | 75–92 | Moderate | 90% |
| Multi-Step Synthesis | 4 | 45–78 | Low | 85% |
| Patent Alkylation | 2 | 65–72 | High | >90% |
Chemical Reactions Analysis
Types of Reactions
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : This compound serves as a precursor in the synthesis of more intricate heterocyclic structures, which are essential in medicinal chemistry.
Biology
- Cellular Signaling Studies : Investigated for its role in modulating cellular signaling pathways, particularly through phosphodiesterase inhibition.
Medicine
- Neurodegenerative Disorders : The compound is being explored for therapeutic effects against conditions like Alzheimer’s and Parkinson’s diseases due to its action as a selective type 5 phosphodiesterase inhibitor, which enhances cyclic guanosine monophosphate (cGMP) levels in cells.
Research has demonstrated that 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide exhibits various biological activities:
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Antimicrobial Activity :
- Effective against ESKAPE pathogens with minimum inhibitory concentrations indicating potential effectiveness comparable to established antibiotics like ciprofloxacin.
- In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria.
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Cytotoxicity :
- Displayed promising results in cancer cell lines (e.g., MDA-MB-231 and HT-29) where it induced apoptosis and decreased cell viability significantly.
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Mechanism of Action :
- The compound's biological effects are mediated through enzyme inhibition and disruption of signaling pathways, particularly relevant in antimicrobial and anticancer contexts.
Case Studies
Several notable case studies illustrate the efficacy of this compound:
- Case Study 1 : A study on Mycobacterium tuberculosis reported an MIC value of 26.7 mM, indicating substantial antimicrobial activity.
- Case Study 2 : In cancer research, derivatives were synthesized and tested for cytotoxicity, revealing that structural modifications could enhance potency against specific cancer types.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide involves its role as a selective type 5 phosphodiesterase inhibitor. By inhibiting this enzyme, the compound can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, leading to various physiological effects. This mechanism is particularly relevant in the context of neurodegenerative disorders, where dysregulation of cGMP signaling is implicated.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another type 5 phosphodiesterase inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Tadalafil: Another type 5 phosphodiesterase inhibitor with a longer duration of action.
Uniqueness
. Unlike other type 5 phosphodiesterase inhibitors, this compound has shown promise in preclinical studies for neurodegenerative diseases, highlighting its potential as a novel therapeutic agent.
Biological Activity
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be summarized by its molecular formula and a molecular weight of approximately 298.3828 g/mol. The compound features a cinnoline core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities:
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Antimicrobial Activity :
- The compound has been tested against various ESKAPE pathogens, which are notorious for their multi-drug resistance. Initial screenings revealed that it possesses a minimum inhibitory concentration (MIC) that suggests potential effectiveness against these pathogens .
- In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .
-
Cytotoxicity :
- In studies assessing cytotoxic effects on cancer cell lines, this compound showed promising results. It was evaluated against several cancer cell lines, including MDA-MB-231 and HT-29, using the MTT assay to determine cell viability .
- The compound's ability to induce apoptosis was noted, with significant increases in sub-G1 phase cells observed during cell cycle analysis, indicating its potential as an anticancer agent .
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Mechanisms of Action :
- The biological activity is thought to be mediated through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For instance, compounds in the same class have been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, suggesting a similar mechanism may be at play with this compound .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving the compound's effect on Mycobacterium tuberculosis demonstrated an MIC value of 26.7 mM, indicating substantial antimicrobial activity against this pathogen .
- Case Study 2 : In cancer research, derivatives of cinnoline compounds were synthesized and tested for cytotoxicity. The findings indicated that modifications to the structure could enhance potency against specific cancer types, suggesting that this compound could be optimized further for therapeutic use .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide, and how can purity be optimized?
- Methodology : Synthesis of cinnoline derivatives typically involves multi-step reactions, such as cyclization of substituted anilines or coupling reactions. For example, analogous quinoline compounds (e.g., ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate) are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling . Purity optimization requires rigorous purification techniques like column chromatography (using silica gel with eluents such as ethyl acetate/hexane) and recrystallization. Analytical HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier can resolve polar impurities .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry. For example, H and C NMR can verify the cyclopropane ring and butyl chain integration. High-resolution mass spectrometry (HRMS) validates molecular mass, while IR spectroscopy confirms functional groups like the carboxamide (C=O stretch at ~1650 cm) . X-ray crystallography (if crystals are obtainable) provides definitive structural proof, as seen in studies of related cinnoline derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data across different assay conditions for this compound?
- Methodology : Contradictions in binding data (e.g., IC variability) may arise from assay-specific factors like buffer pH, ionic strength, or protein concentration. To address this, standardize protocols using validated reference compounds (e.g., kinase inhibitors for enzyme assays) and employ orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Statistical analysis (e.g., Grubbs’ test) should identify outliers . Data normalization to internal controls (e.g., β-actin in cellular assays) reduces variability .
Q. What strategies are employed to assess the compound’s metabolic stability in preclinical models?
- Methodology : Metabolic stability is evaluated using liver microsomes (human/rat) incubated with the compound, followed by LC-MS/MS quantification of parent drug depletion. Phase I metabolites are identified via fragmentation patterns. For advanced studies, use CRISPR-engineered cytochrome P450 isoforms to pinpoint metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for a target receptor?
- Methodology : SAR requires systematic substitution at key positions (e.g., cyclopropane or butyl chain). For example, replacing the cyclopropylmethyl group with bulkier substituents (e.g., benzyl) may enhance hydrophobic interactions. Computational docking (using Schrödinger Suite or AutoDock) predicts binding modes, while alanine scanning mutagenesis of the receptor identifies critical residues . Selectivity is quantified via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and therapeutic index?
- Methodology : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to measure IC. Compare with normal cell lines (e.g., HEK293) to calculate selectivity indices. Apoptosis markers (e.g., caspase-3 activation) confirm mechanism. For advanced models, 3D tumor spheroids mimic in vivo conditions better than monolayer cultures .
Q. How should researchers address solubility limitations during formulation for in vivo studies?
- Methodology : Solubility can be enhanced via co-solvents (e.g., PEG-400, DMSO) or nanoformulation (liposomes or polymeric nanoparticles). Dynamic light scattering (DLS) assesses nanoparticle stability. For oral administration, use cyclodextrin complexes, as demonstrated for structurally similar benzoxazepines .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
